molecular formula C48H54O19 B1258063 Rhusemialin C

Rhusemialin C

Cat. No.: B1258063
M. Wt: 934.9 g/mol
InChI Key: MKRYDBNUNQEYOE-LHGWTQRTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lignans are polyphenolic compounds often associated with cytotoxic and antioxidant activities. For example, Rhusemialin A (2) exhibits cytotoxic activity against the HL-60 leukemia cell line with an IC50 of 3.69 μM, while Dihydrosinapyl ferulate (3) shows moderate activity across multiple cancer cell lines . Structural analysis via NMR (¹H and ¹³C) reveals that these compounds share common features such as aromatic rings, hydroxyl groups, and ester linkages, which likely contribute to their bioactivity .

Properties

Molecular Formula

C48H54O19

Molecular Weight

934.9 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[[(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C48H54O19/c1-58-32-15-24(7-11-30(32)51)9-13-38(53)64-23-37-45(66-39(54)14-10-25-8-12-31(52)33(16-25)59-2)43(56)44(57)48(65-37)67-46-36(62-5)20-26-17-28(21-49)29(22-50)40(41(26)47(46)63-6)27-18-34(60-3)42(55)35(19-27)61-4/h7-16,18-20,28-29,37,40,43-45,48-52,55-57H,17,21-23H2,1-6H3/b13-9+,14-10+/t28-,29-,37+,40+,43+,44+,45+,48-/m0/s1

InChI Key

MKRYDBNUNQEYOE-LHGWTQRTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)O)OC)CO)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O)OC)CO)CO

Synonyms

lynoiresinol-4-O-glucopyranosyl-4'',6''-O-diferuloyl ester
rhusemialin C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The cytotoxic lignans isolated from C. impressinervia provide a basis for comparing structural and functional properties. Below is a detailed analysis of compounds closely related to Rhusemialin C (assuming structural and functional parallels):

Table 1: Cytotoxic Activity of Lignans from Cryptocarya impressinervia

Compound IC50 (μM) Against Cancer Cell Lines Key Structural Features
9,9’-O-Di-feruloyl-(-)-secoisolariciresinol (1) HL-60: 3.58; SMMC-7721: 4.55; A-549: 6.39; MCF-7: 5.09; SW-480: 4.80 Two feruloyl groups, secoisolariciresinol backbone
Rhusemialin A (2) HL-60: 3.69 Aromatic rings, ester linkages, hydroxyl groups
Dihydrosinapyl ferulate (3) Moderate activity across all five cell lines Reduced sinapyl group, ferulate moiety
Lariciresinol (4) Data not fully reported Dibenzylbutyrolactone skeleton

Key Findings:

Potency : Compound 1 demonstrates the broadest and strongest cytotoxicity, likely due to its dual feruloyl groups enhancing membrane permeability or target binding .

Selectivity : Rhusemialin A (2) is highly selective for HL-60 cells, suggesting a mechanism specific to leukemia cells, such as apoptosis induction via mitochondrial pathways .

Structure-Activity Relationship (SAR) :

  • The presence of feruloyl groups (as in Compound 1) correlates with increased potency.
  • Hydroxyl groups in Rhusemialin A may facilitate hydrogen bonding with cellular targets .
  • The dihydrosinapyl moiety in Compound 3 reduces activity compared to its oxidized counterpart, highlighting the role of electron-rich aromatic systems .

Q & A

Q. How should researchers validate this compound’s purity in complex biological matrices?

  • Methodological Answer : Employ matrix-matched calibration (MMC) in LC-MS/MS to correct for ion suppression. Spike samples with isotope-labeled internal standards (e.g., 13^{13}C-Rhusemialin C) for quantification. Perform stability tests under simulated storage conditions (e.g., -80°C, 6 months) and report degradation products via HRMS .

Key Methodological Resources

  • Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
  • Ethical Compliance : Adhere to ICH guidelines for human/animal studies, including informed consent and IACUC approvals .
  • Conflict Resolution : Engage in open peer dialogue via preprint commentaries (e.g., bioRxiv) to address contradictory findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhusemialin C
Reactant of Route 2
Rhusemialin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.